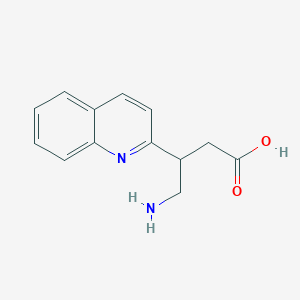

4-Amino-3-(quinolin-2-yl)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

4-amino-3-quinolin-2-ylbutanoic acid |

InChI |

InChI=1S/C13H14N2O2/c14-8-10(7-13(16)17)12-6-5-9-3-1-2-4-11(9)15-12/h1-6,10H,7-8,14H2,(H,16,17) |

InChI Key |

XYAAPAWGVWVRSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(CC(=O)O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 3 Quinolin 2 Yl Butanoic Acid and Its Stereoisomers

Strategies for Quinoline (B57606) Moiety Introduction and Modification

The quinoline ring system is a prominent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. For the specific purpose of incorporating it into the target molecule, strategies must allow for eventual linkage at the 2-position.

Quinaldine-Based Condensation Reactions in Analogous Syntheses

Classic condensation reactions provide a direct route to the quinoline core. While a direct synthesis of 4-amino-3-(quinolin-2-yl)butanoic acid using these methods is not prominently documented, analogous syntheses of 2-substituted quinolines are well-established. These reactions typically involve the condensation of anilines with carbonyl compounds.

The Doebner-von Miller reaction , for instance, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. iipseries.orgwikipedia.orgsynarchive.com In a hypothetical application to a precursor of the target molecule, an aniline could be reacted with an appropriate α,β-unsaturated aldehyde or ketone that bears functionality amenable to conversion into the aminobutanoic acid side chain. A related method, the Skraup synthesis , utilizes glycerol, an aniline, and an oxidizing agent to produce quinolines. iipseries.orgorganicreactions.orgpharmaguideline.comresearchgate.net Modifications of this reaction could potentially introduce substituents on the heterocyclic ring. organicreactions.org

The Combes quinoline synthesis offers another pathway, reacting anilines with β-diketones under acidic conditions to form 2,4-disubstituted quinolines. nih.govwikipedia.orgwikipedia.org By selecting a β-diketone with a suitable side chain, a precursor to the butanoic acid moiety could be installed. The Friedländer annulation is a particularly versatile method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. researchgate.netwikipedia.orgnih.govjk-sci.comorganic-chemistry.org This approach is widely used for preparing a variety of substituted quinolines.

| Reaction Name | Reactants | Key Features | Potential for 2-Substitution |

|---|---|---|---|

| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid-catalyzed, forms substituted quinolines. iipseries.orgwikipedia.org | High, depends on the structure of the carbonyl compound. |

| Skraup Synthesis | Aniline, Glycerol, Oxidizing agent | Forms the core quinoline ring. organicreactions.orgpharmaguideline.com | Limited for direct 2-substitution, but modifications exist. |

| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed, yields 2,4-disubstituted quinolines. wikipedia.org | Direct and efficient for 2,4-disubstitution. |

| Friedländer Annulation | 2-Aminoaryl aldehyde/ketone, Methylene (B1212753) ketone | Base or acid-catalyzed, highly versatile. researchgate.netwikipedia.org | Excellent, controlled by the choice of the methylene ketone. |

Approaches to Substituted Quinoline Precursors and Intermediates

Modern synthetic methods offer precise control over the substitution pattern of the quinoline ring, which is crucial for the eventual coupling with the butanoic acid fragment. One powerful technique is the electrophilic cyclization of N-(2-alkynyl)anilines . acs.orgnih.govresearchgate.netdocumentsdelivered.comacs.org This method allows for the synthesis of 3-halo-substituted quinolines, which can then be further functionalized. For example, an N-(2-alkynyl)aniline can be treated with an electrophile like iodine monochloride (ICl) to induce a 6-endo-dig cyclization, yielding a 3-iodoquinoline. acs.orgnih.gov This iodo-substituted quinoline serves as an excellent precursor for cross-coupling reactions.

The synthesis of quinoline-4-carboxylic acids via the Doebner reaction (reacting anilines with an aldehyde and pyruvic acid) or the Pfitzinger reaction (reacting isatin (B1672199) with a carbonyl compound) can also provide valuable intermediates. iipseries.orgpharmaguideline.com These carboxylic acids can be subjected to further chemical transformations to introduce the desired functionality at the 2-position.

Butanoic Acid Backbone Construction and Functionalization

The construction of the 4-aminobutanoic acid backbone with a chiral center at the 3-position is a critical challenge that requires the use of asymmetric synthesis techniques.

Aminobutanoic Acid Scaffold Formation Techniques

The formation of the aminobutanoic acid scaffold often relies on the conjugate addition to α,β-unsaturated systems. The Michael addition is a cornerstone of this approach. bohrium.commdpi.comresearchgate.netnih.govnih.gov For instance, the addition of a nitrogen-containing nucleophile to an α,β-unsaturated ester can establish the basic framework of the molecule. A common strategy involves the conjugate addition of nitromethane (B149229) to an α,β-unsaturated ester, followed by the reduction of the nitro group to an amine. This provides a versatile route to β-substituted GABA analogues. nih.govresearchgate.netrsc.org

Stereoselective Synthetic Pathways to Chiral Centers within the Butanoic Acid Moiety

Achieving the desired stereochemistry at the C3 position of the butanoic acid moiety is paramount and is typically accomplished through asymmetric synthesis.

Organocatalytic asymmetric Michael additions have emerged as a powerful tool for setting stereocenters. bohrium.commdpi.comresearchgate.net Chiral amines, such as proline and its derivatives, can catalyze the enantioselective addition of nucleophiles to α,β-unsaturated compounds. bohrium.com For example, the proline-catalyzed addition of aldehydes or ketones to nitroalkenes can generate chiral γ-nitro carbonyl compounds, which are precursors to chiral GABA analogues. mdpi.comresearchgate.net Chiral squaramide catalysts have also been shown to be highly effective in promoting the enantioselective Michael addition of 1,3-dicarbonyl compounds to nitroalkenes. rsc.org

The use of chiral auxiliaries is another well-established strategy. nih.govnih.govrsc.org A chiral auxiliary, temporarily attached to the substrate, directs the stereochemical outcome of a reaction. For example, an α,β-unsaturated ester can be attached to a chiral oxazolidinone auxiliary. The conjugate addition of a nucleophile will then proceed with high diastereoselectivity, controlled by the chiral auxiliary. Subsequent removal of the auxiliary reveals the chiral product.

| Stereoselective Method | Key Reagents/Catalysts | General Outcome | Reference Example |

|---|---|---|---|

| Organocatalytic Michael Addition | Chiral amines (e.g., proline), Squaramides | Enantioselective formation of C-C or C-N bonds. bohrium.commdpi.com | Proline-catalyzed addition to nitroalkenes. researchgate.net |

| Chiral Auxiliary-Mediated Addition | Evans oxazolidinones, etc. | Diastereoselective conjugate addition. nih.gov | Addition to α,β-unsaturated N-acyloxazolidinones. nih.gov |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantioselective reduction of a C=C bond. | Hydrogenation of a dehydroamino acid precursor. |

| Enzymatic Resolution | Lipases, Proteases | Separation of a racemic mixture of enantiomers. | Kinetic resolution of a racemic ester. |

Coupling Reactions for Integrating Quinoline and Butanoic Acid Fragments

Once the quinoline and the chiral butanoic acid fragments are prepared, a robust and efficient coupling reaction is required to assemble the final target molecule. Transition metal-catalyzed cross-coupling reactions are ideally suited for this purpose.

A plausible strategy would involve a Suzuki-Miyaura coupling . This would entail the preparation of a 2-haloquinoline (e.g., 2-bromoquinoline (B184079) or 2-iodoquinoline) and a boronic acid or boronate ester derivative of the butanoic acid fragment. In the presence of a palladium catalyst and a base, these two fragments would be coupled to form the C-C bond between the quinoline ring and the butanoic acid backbone.

Alternatively, a Negishi coupling could be employed. wikipedia.orgnumberanalytics.comresearchgate.netnumberanalytics.comrsc.org This reaction involves the coupling of an organozinc reagent with an organic halide. A 2-haloquinoline could be reacted with an organozinc derivative of the protected aminobutanoic acid in the presence of a palladium or nickel catalyst. The Negishi coupling is known for its high functional group tolerance. wikipedia.orgnumberanalytics.com

The Stille coupling , which utilizes organotin reagents, offers another possibility. A 2-stannylquinoline could be coupled with a halide- or triflate-functionalized butanoic acid derivative. While effective, the toxicity of organotin compounds is a significant drawback of this method.

Finally, if the butanoic acid fragment is constructed with a terminal alkyne, a Sonogashira coupling with a 2-haloquinoline could be envisioned, followed by reduction of the resulting triple bond to form the desired linkage.

Amide and Ester Bond Formation Strategies in Related Conjugates

The formation of amide and ester bonds is fundamental in creating conjugates of this compound, linking it to other molecules to modify its properties. The presence of both a carboxylic acid and an amino group on the molecule allows for diverse coupling strategies.

Amide bond formation, a common reaction in medicinal chemistry, typically involves the activation of the carboxylic acid group. luxembourg-bio.comnih.gov This activation is necessary because the direct reaction of a carboxylic acid and an amine requires high temperatures that can degrade complex molecules. luxembourg-bio.com Common coupling reagents are used to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the subsequent reaction with an amine. luxembourg-bio.com

Several classes of reagents are employed for this purpose:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.comnih.gov The reaction proceeds through an O-acylurea intermediate, which then reacts with the amine to form the amide. luxembourg-bio.com To improve efficiency and reduce side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.comnih.gov

Phosphonium and Uronium/Aminium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective activators. They react with the carboxylic acid to form active esters that readily couple with amines. luxembourg-bio.comnih.gov

In the context of related quinoline structures, research on 4-amino-3-arylsulfoquinolines has involved the systematic variation of amines at the 4-position, indicating extensive use of amide coupling methodologies to explore structure-activity relationships. nih.gov Similarly, studies on other heterocyclic carboxylic acids, such as 4-amino-3-cinnolinecarboxylic acids, have demonstrated the condensation with various amines to produce a range of corresponding amides. nih.govresearchgate.net

Ester bond formation follows a similar principle of carboxylic acid activation. The Steglich esterification, for instance, uses DCC as a coupling reagent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) as an acyl transfer agent. nih.gov This method is effective for forming esters from carboxylic acids and alcohols.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Additives/Co-reagents | Byproducts |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, HOAt, DMAP | Dicyclohexylurea (DCU), EDC-urea |

| Phosphonium Salts | PyBOP, BOP | DIPEA, Triethylamine | HMPA (from BOP) |

| Uronium/Aminium Salts | HATU, HBTU | DIPEA, Triethylamine | Tetramethylurea |

Optimized Reaction Conditions for Fragment Coupling and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product in fragment coupling reactions. Key parameters that are typically adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of reagents. researchgate.netresearchgate.net

For amide coupling reactions, especially with challenging substrates like electron-deficient amines, a systematic approach to optimization is often necessary. nih.gov A study on the synthesis of amide derivatives for electron-deficient amines found that using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt in acetonitrile (B52724) provided the best results. nih.gov The role of DMAP is believed to be that of an acyl transfer agent, forming a highly reactive acyliminium ion intermediate that reacts more readily with the amine. nih.gov

The choice of solvent can significantly impact reaction outcomes. Solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile are commonly used for coupling reactions. nih.govresearchgate.net Temperature is another critical factor; while many coupling reactions proceed at room temperature, sluggish reactions may benefit from gentle heating. nih.gov However, higher temperatures can also increase the rate of side reactions, such as racemization at stereocenters.

The table below summarizes an example of reaction condition optimization for a coupling reaction involving an amino acid, illustrating the systematic approach used to enhance yield. mdpi.comsemanticscholar.org

Table 2: Example of Reaction Condition Optimization for Imine Formation

| Entry | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Methanol (B129727) | Reflux | 2 | 45 |

| 2 | Acetic Acid | Methanol | Reflux | 2 | 86 |

| 3 | Trifluoroacetic Acid | Methanol | Reflux | 2 | 75 |

| 4 | Acetic Acid | Ethanol | Reflux | 2 | 82 |

| 5 | Acetic Acid | Methanol | Room Temp | 24 | 60 |

Data derived from a representative synthesis of an amino acid-based Schiff base to illustrate optimization principles. mdpi.comsemanticscholar.org

This systematic screening of additives, solvents, and temperature allows for the identification of conditions that provide the highest yield and purity of the final product. mdpi.comsemanticscholar.org

Chromatographic and Crystallization Techniques for Compound Isolation and Purity in Research

Following synthesis, the isolation and purification of this compound and its derivatives are essential to remove unreacted starting materials, reagents, and byproducts. The primary methods used for this purpose are chromatography and crystallization. nih.gov

Chromatography: Flash column chromatography is a standard technique for purifying reaction mixtures on a research scale. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a solvent system (eluent) of increasing polarity is passed through the column to separate the components based on their differential adsorption to the silica.

For more challenging separations or for analytical purity assessment, High-Performance Liquid Chromatography (HPLC) is employed. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile or methanol with additives like trifluoroacetic acid), is particularly common for purifying polar compounds like amino acids.

Crystallization: Crystallization is a powerful technique for obtaining highly pure compounds. It relies on the principle that the desired compound will have lower solubility in a specific solvent or solvent mixture at a lower temperature, allowing it to precipitate out as a well-ordered crystal lattice, leaving impurities behind in the solution (mother liquor). nih.gov

The process often involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. nih.gov Slow cooling of this solution allows for the gradual formation of crystals. nih.govresearchgate.net If a single solvent is not effective, a multi-solvent system can be used, where the compound is dissolved in a "good" solvent and a "poor" solvent (an anti-solvent) is slowly added to induce precipitation. For example, enantiomeric resolution of related butanoic acid derivatives has been achieved through fractional crystallization using a chiral amine, followed by recovery of the acid. nih.gov The final purity and structure of the compound are often confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. mdpi.comnih.gov

Computational and Theoretical Investigations of 4 Amino 3 Quinolin 2 Yl Butanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are essential computational tools for elucidating the electronic structure, reactivity, and stability of molecular systems. These methods provide detailed insights into orbital interactions, charge distribution, and the energetic landscape of molecules like 4-Amino-3-(quinolin-2-yl)butanoic acid, which combines the rigid, aromatic quinoline (B57606) core with a flexible butanoic acid side chain.

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules. nih.govresearchgate.net For systems containing quinoline and butanoic acid moieties, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31+G(d) or 6-311G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and various electronic parameters. researchgate.netresearchgate.netuobaghdad.edu.iq

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govscirp.org

In quinoline derivatives, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient regions. The energy gap is a decisive factor in determining molecular reactivity, with lower gaps indicating a higher propensity for electronic charge transfer. nih.govresearchgate.net For instance, studies on various quinoline derivatives show energy gaps that are sensitive to the nature and position of substituents. researchgate.net Similarly, in butanoic acid derivatives, the HOMO-LUMO gap helps to predict their relative stability and reactivity. researchgate.net For this compound, the HOMO is expected to be located primarily on the quinoline ring and the amino group, while the LUMO would likely be distributed across the aromatic system and the carboxylic acid group. This distribution governs the molecule's reactivity towards electrophiles and nucleophiles.

| Derivative Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline researchgate.net | -6.19 | -1.28 | 4.91 |

| 4-Amino-quinoline researchgate.net | -5.68 | -1.01 | 4.67 |

| 4-Carboxyl-quinoline researchgate.net | -6.47 | -2.22 | 4.25 |

| Butanoic Acid Derivative 1 researchgate.net | -6.38 | -1.12 | 5.26 |

| Butanoic Acid Derivative 2 researchgate.net | -6.53 | -1.31 | 5.22 |

Natural Bond Orbital (NBO) analysis is a powerful tool for investigating charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. ijastems.org It examines the interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy (E(2)). A higher E(2) value indicates a more significant interaction and greater stabilization of the system.

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C-C) in Quinoline Ring | π(C-C) in Quinoline Ring | ~20-25 |

| LP(N) in Amino Group | σ(C-C) in Butanoic Chain | ~5-7 |

| LP(O) in Carbonyl | π(C-O) in Carboxyl Group | ~25-30 |

| σ(C-H) | σ(C-C) | ~2-5 |

Molecular Modeling and Conformational Landscape Exploration

The biological and chemical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Molecular modeling techniques are employed to explore the vast conformational space and identify the most stable structures.

As a derivative of γ-aminobutyric acid (GABA), this compound is considered a GABA analogue. nih.govnih.gov The flexibility of the butanoic acid chain allows the molecule to adopt numerous conformations by rotation around its single bonds. Conformational analysis aims to identify the energetically favorable conformers, particularly the global energy minimum, which represents the most stable structure. researchgate.net

Computational studies on conformationally restricted GABA analogues are common to understand structure-activity relationships. nih.govresearchgate.net For this compound, a systematic conformational search followed by geometry optimization and energy minimization would be performed. This process maps out the potential energy surface of the molecule, revealing various low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics. The spatial arrangement of the amino and carboxylic acid groups relative to the quinoline ring is crucial and is determined by these stable conformations.

Molecular Dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time, including their flexibility and interactions with the surrounding environment, such as a solvent. acs.org MD simulations have been successfully applied to quinoline derivatives to understand their stability, flexibility, and interactions within biological systems or in solution. mdpi.com

For this compound, an MD simulation would typically be performed by placing the molecule in a periodic box of solvent molecules (e.g., water). The simulation would track the movements of all atoms over a period of nanoseconds, governed by a force field. acs.orgmdpi.com This allows for the observation of conformational transitions and the exploration of the molecule's flexibility in a more realistic, solvated environment. nih.gov The results, often analyzed through root-mean-square deviation (RMSD) and radial distribution functions (RDFs), can reveal how solvent molecules interact with different parts of the compound (e.g., through hydrogen bonding with the amino and carboxyl groups) and how these interactions influence its preferred conformations. nih.gov

Lack of Publicly Available Research Data for this compound

Despite a comprehensive search of scientific databases and computational chemistry literature, no specific research pertaining to the molecular docking, binding affinity, or theoretical interaction studies of the chemical compound this compound could be identified.

Extensive queries were conducted to locate computational and theoretical investigations into this specific molecule. These searches aimed to uncover data related to its ligand-target interaction profiling, prediction of binding affinities, and analyses of its hydrogen bonding and hydrophobic interactions with biochemical targets.

The search results yielded information on a variety of structurally related compounds, including other quinoline derivatives and different substituted butanoic acids. However, none of the retrieved studies focused on the precise molecular structure of this compound.

Consequently, the requested article, which was to be structured around the computational and theoretical investigations of this compound, cannot be generated at this time due to the absence of the necessary foundational research data in the public domain. The scientific community has not, to date, published studies that would provide the specific details required to populate the outlined sections on its molecular interactions and binding characteristics.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 Amino 3 Quinolin 2 Yl Butanoic Acid Derivatives

Design Principles for Quinoline-Amino Acid Conjugates and Hybrid Molecules

The design of quinoline-amino acid conjugates is rooted in the concept of creating hybrid molecules that combine the pharmacophoric features of both parent structures to achieve synergistic effects or novel biological activities. Quinoline (B57606) is recognized as a "privileged" scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties. biointerfaceresearch.com, researchgate.net, nih.gov Amino acids, as fundamental building blocks of life, offer a versatile platform for molecular modification.

The primary goals for conjugating natural or synthetic compounds like quinoline with amino acids include:

Enhanced Pharmacokinetic Properties: Amino acids can improve the water solubility and absorption of a parent compound. mdpi.com

Improved Target Specificity: The amino acid moiety can be tailored to interact with specific biological targets, such as enzymes or transporters. mdpi.com

Increased Bioavailability: Conjugation can facilitate transport across cellular membranes via amino acid transporters. mdpi.com

Overcoming Drug Resistance: Modifying a known active scaffold like quinoline can help overcome resistance mechanisms developed by pathogens or cancer cells. mdpi.com

This strategy allows for the creation of diverse chemical libraries by varying both the amino acid component and the substitution patterns on the quinoline ring, enabling a systematic exploration of the structure-activity landscape. mdpi.com, rsc.org

Impact of Quinoline Ring Substitutions on Molecular Recognition and Interaction Profiles

The substitution pattern on the quinoline ring is a critical determinant of a derivative's biological activity. Modifications at various positions can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets. rsc.org

Structure-activity relationship studies on various 4-aminoquinoline (B48711) derivatives have revealed several key trends:

Position 7: The introduction of electron-withdrawing groups, such as a chlorine atom at the 7-position, is a common feature in many active 4-aminoquinoline compounds, including the antimalarial drug chloroquine. nih.gov, researchgate.net These groups can lower the pKa of the quinoline ring nitrogen, which can be crucial for the mechanism of action in certain contexts, such as accumulation in the parasite's food vacuole. nih.gov

Hydrophobicity and Hydrogen Bonding: The nitrogen atom of the quinoline ring often acts as a hydrogen bond acceptor in receptor interactions. Substituents can modulate the strength of these interactions. For instance, hydrophobic groups can engage in favorable interactions with hydrophobic pockets in a binding site, while other functional groups can introduce additional hydrogen bonding opportunities.

The following table summarizes the observed effects of quinoline ring substitutions from various studies on related compounds.

| Substitution Position | Substituent Type | Observed Effect on Activity | Example Compound Class | Reference |

| Position 7 | Electron-withdrawing (e.g., -Cl, -CF₃) | Generally enhances antiplasmodial activity | 4-Aminoquinolines | nih.gov, researchgate.net |

| Position 7 | Electron-donating (e.g., -NH₂) | Can modulate pKa and pH trapping effects | 4-Aminoquinolines | nih.gov |

| Position 2 | Electron-donating (e.g., -OCH₃) | Enhanced antimalarial activity in some hybrids | Quinoline-imidazole hybrids | rsc.org |

| Position 2 | Electron-withdrawing (e.g., -Cl) | Loss of antimalarial activity in some hybrids | Quinoline-imidazole hybrids | rsc.org |

| Quinoline Nitrogen | N/A | Acts as a hydrogen bond acceptor | VEGFR-2 Tyrosine Kinase Inhibitors |

Role of Butanoic Acid Moiety Modifications in Modulating Biochemical Interactions

The butanoic acid portion of the molecule provides a rich scaffold for chemical modification to fine-tune the compound's biochemical and pharmacokinetic properties. nih.gov Butyric acid and its derivatives are known to have a range of biological activities, including the inhibition of histone deacetylase (HDAC). nih.gov

Modifications to this moiety can be strategically employed to:

Alter Polarity and Solubility: Converting the carboxylic acid to an ester or an amide can significantly change the molecule's polarity, affecting its solubility and ability to cross cell membranes. mdpi.com Studies on quinoline carboxamides showed that the hydrolysis of the amino acid ester moiety to the corresponding carboxylic acid increased antimicrobial activity. mdpi.com

Modulate Target Binding: The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or engage in ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site. Modifying this group can therefore directly impact binding affinity.

Improve Metabolic Stability: The butanoic acid chain can be susceptible to metabolic degradation. Modifications, such as introducing branching or replacing hydrogen atoms with fluorine, can block metabolic pathways and increase the compound's half-life. nih.gov

Control Prodrug Activation: The carboxylic acid can be esterified to create a prodrug that is inactive until the ester is cleaved by enzymes within the body, releasing the active acidic form of the compound.

The principles of molecular modification, such as simplifying structures or altering functional groups, are applied to the butanoic acid chain to improve activity, solubility, and metabolic stability. nih.gov, biomedres.us

Stereochemical Influences on Specific Molecular Interactions and Biological Activity

Biological systems, such as enzymes and receptors, are inherently chiral, meaning they can differentiate between different stereoisomers of a drug molecule. The three-dimensional arrangement of atoms in derivatives of 4-Amino-3-(quinolin-2-yl)butanoic acid is therefore a critical factor governing their biological activity. nih.gov

The chiral center at the 3-position of the butanoic acid chain means the compound can exist as different enantiomers (R and S configurations). The relative orientation of the amino group and the quinoline ring can also lead to different diastereomers (e.g., cis/trans isomers in cyclic analogs). These stereochemical variations can lead to significant differences in biological activity.

For example, in a study of quinoline derivatives acting as mGlu1 antagonists, stereoisomerism played a crucial role. The cis-isomers were identified as being significantly more potent than their trans-counterparts, highlighting the importance of a specific spatial arrangement for effective receptor binding. nih.gov

| Compound/Isomer | Target | Potency (IC₅₀) | Observation | Reference |

| cis-10 | rat mGlu1 receptor | 20 nM | Identified as a potent antagonist | nih.gov |

| cis-64a | human mGlu1 receptor | 0.5 nM | Highly potent antagonist designed from initial hits | nih.gov |

This stereoselectivity arises because only one isomer may fit correctly into the binding site of a target protein, allowing for optimal interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other isomer may bind weakly or not at all.

Computational SAR Approaches, including Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

Computational methods are invaluable tools for understanding and predicting the biological activity of molecules, thereby guiding the rational design of new derivatives. For quinoline-based compounds, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are frequently employed. , nih.gov

Quantitative Structure-Activity Relationships (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For quinoline derivatives, 3D-QSAR models have been developed to predict their inhibitory activity against targets like vascular endothelial growth factor receptor-2 (VEGFR-2). These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity, providing clear guidance for structural modification. scienceopen.com A statistically significant QSAR model is characterized by a high correlation coefficient (r²) for the training set and a high predictive correlation coefficient (q²) for the test set.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.gov For quinoline derivatives, pharmacophore models typically identify features such as hydrogen bond acceptors (often the quinoline nitrogen), hydrogen bond donors, aromatic rings, and hydrophobic groups. , nih.gov A five-point pharmacophore developed for quinoline-based VEGFR-2 inhibitors consisted of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. Such models can be used to screen large virtual libraries of compounds to identify new potential hits or to guide the design of novel molecules that fit the pharmacophore's requirements. scienceopen.com

The table below illustrates a typical pharmacophore model derived from computational studies of quinoline derivatives.

| Pharmacophore Feature | Description | Role in Binding | Example from Quinoline Derivatives |

| Aromatic Ring (R) | A planar, cyclic, conjugated system | Engages in π-π stacking or hydrophobic interactions | The quinoline ring system itself |

| Hydrogen Bond Acceptor (A) | An electronegative atom (e.g., N, O) | Forms hydrogen bonds with donor groups on the receptor | The nitrogen atom of the quinoline ring |

| Hydrogen Bond Donor (D) | An H atom bonded to an electronegative atom | Forms hydrogen bonds with acceptor groups on the receptor | The amino group or carboxylic acid proton |

| Hydrophobic Group (H) | A nonpolar group (e.g., alkyl, aryl) | Occupies hydrophobic pockets in the binding site | Substituents on the quinoline ring or side chain |

These computational approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active, saving significant time and resources. researchgate.net

Mechanistic Biological Investigations of 4 Amino 3 Quinolin 2 Yl Butanoic Acid in Vitro and Non Clinical in Vivo Models

Target Identification and Molecular Mechanism Elucidation

The unique hybrid structure of 4-Amino-3-(quinolin-2-yl)butanoic acid, which combines a quinoline (B57606) ring system with a γ-aminobutanoic acid (GABA) analog backbone, suggests a potential for multi-target interactions. The elucidation of its molecular mechanisms is therefore approached by examining the known activities of its constituent chemical moieties.

Enzyme Inhibition and Modulation Studies

Based on the activities of related compounds, this compound is hypothesized to engage with several enzyme families.

Receptor Tyrosine Kinase (RTK) Inhibition in Quinoline Analogs : The quinoline scaffold is a well-established pharmacophore in the development of receptor tyrosine kinase inhibitors. portico.orgnih.gov Numerous quinoline derivatives have been shown to be potent inhibitors of RTKs such as the epidermal growth factor receptor (EGFR), which are crucial in regulating cell proliferation and survival. acs.orgjofamericanscience.org For instance, certain sulfonylated indeno[1,2-c]quinolines have demonstrated EGFR-TK inhibitory activity with IC50 values in the nanomolar range. acs.org The flat heteroaromatic ring of the quinoline aids in critical drug-receptor interactions within the ATP-binding site of the kinase domain. researchgate.net Therefore, it is plausible that this compound could exhibit inhibitory activity against various RTKs, a hypothesis that warrants investigation through targeted kinase inhibition assays.

Histone Deacetylase (HDAC) Activity in Butanoic Acid Derivatives : Butanoic acid and its derivatives are known to possess histone deacetylase (HDAC) inhibitory activity. While specific studies on this compound are not available, the butanoic acid portion of the molecule suggests a potential for interaction with HDAC enzymes.

Cellular Pathway Modulation in Model Systems

The quinoline component of the molecule suggests a potential to modulate cellular pathways, particularly those involved in cell fate and proliferation, as observed in cancer cell line models.

Induction of Cell Apoptosis in Cancer Cell Lines : Numerous quinoline derivatives have been reported to induce apoptosis in various cancer cell lines, making this a significant area of investigation for compounds containing this scaffold. nih.govmdpi.com The mechanisms often involve the activation of intrinsic and extrinsic apoptotic pathways. For example, some quinoline derivatives have been shown to activate caspase-8 and caspase-9, leading to the execution phase of apoptosis. nih.gov The induction of apoptosis is a key mechanism for the anti-proliferative effects of many quinoline-based compounds. ekb.egfrontiersin.org It is therefore hypothesized that this compound could modulate apoptotic pathways in susceptible cell types. Mechanistic studies in model systems such as cancer cell lines would be necessary to confirm this and to identify the specific molecular triggers, such as effects on Bcl-2 family proteins or caspase activation.

In Vitro Biochemical and Cell-Based Assays

To experimentally validate the hypothesized biological activities of this compound, a suite of in vitro biochemical and cell-based assays would be required.

Ligand-Binding Assays and Kinetic Analysis for Target Characterization

To identify and characterize the molecular targets of this compound, ligand-binding assays are essential. These assays would quantify the affinity of the compound for its putative receptors, such as GABA receptors or various receptor tyrosine kinases.

An illustrative approach to presenting data from such assays is provided in the table below.

| Target Receptor | Ligand Concentration (nM) | Specific Binding (%) |

| GABA B | 1 | 15.2 |

| GABA B | 10 | 45.8 |

| GABA B | 100 | 89.3 |

| EGFR | 10 | 5.6 |

| EGFR | 100 | 25.1 |

| EGFR | 1000 | 78.9 |

| This table is for illustrative purposes only and does not represent actual experimental data for this compound. |

Kinetic analysis, such as determining association and dissociation rates, would further elucidate the nature of the ligand-receptor interaction.

Cell-Based Assays to Investigate Molecular Interactions

Cell-based assays are critical for understanding how the compound's interaction with its molecular targets translates into a cellular response.

Interactions with Cancer Cell Lines : To investigate the mechanistic basis of potential anti-proliferative effects, the compound could be tested in various cancer cell lines. Assays to measure apoptosis (e.g., Annexin V staining, caspase activity assays) and cell cycle progression (e.g., flow cytometry) would be employed to understand the mechanism of action. mdpi.com The table below illustrates the type of data that could be generated from a cell-based assay measuring apoptosis.

| Cell Line | Compound Concentration (µM) | Apoptotic Cells (%) |

| MCF-7 | 1 | 8.2 |

| MCF-7 | 10 | 27.5 |

| MCF-7 | 50 | 63.1 |

| HCT116 | 1 | 6.9 |

| HCT116 | 10 | 22.4 |

| HCT116 | 50 | 58.9 |

| This table is for illustrative purposes only and does not represent actual experimental data for this compound. |

Interactions with Bacterial Strains : While not the primary focus, the quinoline scaffold is present in some antibacterial agents. Therefore, cell-based assays using various bacterial strains could be conducted to explore any potential antibacterial activity and to understand the molecular interactions within prokaryotic systems.

Investigation in Animal Models for Mechanistic Insights

Studies of Neurotransmitter System Modulation (e.g., GABAB receptor activity in rat spinal cord)

No research studies were identified that investigated the modulatory effects of this compound on any neurotransmitter system. Specifically, there is no available data on its activity at the GABAB receptor in the rat spinal cord or any other central nervous system preparation. While the GABAB receptor is a significant target for neuromodulatory drugs, the interaction of this particular compound with this receptor has not been documented in the scientific literature.

Mechanistic Exploration of Effects in Animal Models (e.g., anticonvulsant activity in mice, focusing on biochemical pathways)

There is a lack of published research on the potential anticonvulsant effects of this compound in animal models, such as mice. Consequently, no information exists regarding the biochemical pathways that might be involved in any such activity. While other quinoline derivatives have been investigated for their anticonvulsant properties, these findings cannot be attributed to the specific compound .

Exploration of Specific Biochemical Interactions at the Molecular Level (e.g., protein-ligand interactions, effects on protein fibrillogenesis)

The molecular-level interactions of this compound have not been characterized in the available literature. There are no studies detailing its binding to specific proteins or its influence on processes such as protein fibrillogenesis. Therefore, no data tables or detailed research findings on its protein-ligand interactions can be provided.

Future Research Directions and Potential Applications in Chemical Biology

Development of Novel Chemical Probes and Molecular Tools for Biological Systems

The quinoline (B57606) nucleus is a well-established fluorophore, and its derivatives are increasingly being utilized as fluorescent probes for bio-imaging applications. The modular nature of the 4-Amino-3-(quinolin-2-yl)butanoic acid scaffold allows for the systematic tuning of its photophysical properties. Strategic modifications to the quinoline ring, such as the introduction of electron-donating or electron-withdrawing groups, can modulate the excitation and emission wavelengths, while the aminobutanoic acid portion can be functionalized to incorporate specific targeting ligands or environmentally sensitive reporters.

The development of chemical probes derived from this scaffold could enable the visualization and tracking of specific biological processes and molecules within living cells and organisms. For instance, by conjugating a biomolecule-specific ligand to the amino or carboxyl group of the butanoic acid chain, researchers could create probes that selectively bind to and illuminate target proteins or organelles. Furthermore, the inherent pH sensitivity of the quinoline nitrogen could be exploited to design probes that report on changes in intracellular pH, a critical parameter in many cellular processes.

The synthesis of such probes can be approached through established chemical methodologies. The amenability of the quinoline scaffold to palladium-catalyzed cross-coupling reactions, for example, facilitates the combinatorial development of a diverse library of fluorophores with varied spectral properties and functionalities.

Scaffold Diversification and Combinatorial Library Synthesis for Comprehensive Target Exploration

The concept of "privileged scaffolds" in medicinal chemistry highlights certain molecular frameworks that can interact with a wide range of biological targets. The quinoline ring is considered one such privileged scaffold, and its incorporation into the this compound structure provides a solid foundation for scaffold diversification and the creation of combinatorial libraries.

By systematically modifying the quinoline ring, the stereochemistry of the butanoic acid backbone, and the functional groups at the amino and carboxyl termini, a vast chemical space can be explored. Solid-phase synthesis techniques, which have been successfully applied to the generation of quinoline libraries, could be adapted for the high-throughput synthesis of analogs of this compound. This approach would allow for the rapid generation of a large number of distinct compounds for screening against a wide array of biological targets.

The diversification of this scaffold is not limited to simple substitutions. More complex modifications, such as the fusion of additional rings to the quinoline system or the incorporation of the aminobutanoic acid moiety into a larger peptide or peptidomimetic structure, could lead to the discovery of compounds with entirely new biological activities. The goal of this comprehensive target exploration is to identify novel interactions between the small molecule library and biological macromolecules, thereby uncovering new avenues for understanding and modulating biological systems.

Advanced Computational Design of Next-Generation Analogs with Enhanced Specificity

Computational chemistry and molecular modeling have become indispensable tools in the design of novel bioactive molecules. For this compound, computational approaches can guide the rational design of next-generation analogs with enhanced specificity and potency for desired biological targets.

Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can be employed to correlate the structural features of a series of analogs with their biological activity. This allows for the identification of key structural motifs that are either beneficial or detrimental to a particular activity. Molecular docking simulations can then be used to predict the binding modes of designed analogs within the active site of a target protein, providing insights into the specific interactions that contribute to binding affinity and selectivity.

Furthermore, molecular dynamics simulations can be utilized to study the conformational flexibility of the this compound scaffold and its analogs, as well as their dynamic behavior upon binding to a target. This information is crucial for understanding the thermodynamics and kinetics of binding and for designing molecules with optimized pharmacokinetic and pharmacodynamic properties. The in silico design of novel 4-aminoquinoline (B48711) analogs has already shown promise in identifying potential therapeutic agents, and applying these methods to the specific scaffold of this compound could accelerate the discovery of potent and selective molecular probes and modulators of biological function.

Exploration of Undiscovered Biological Activities in Diverse Model Systems (non-clinical focus)

The quinoline scaffold is present in a wide range of compounds with diverse and well-documented biological activities, including antimicrobial, and anti-inflammatory properties. Given this precedent, it is highly probable that this compound and its derivatives possess undiscovered biological activities that could be of significant interest in a non-clinical context.

A systematic screening of a library of this compound analogs in a variety of cell-based assays and model organisms could reveal novel biological effects. For example, assays measuring cell proliferation, apoptosis, cell cycle progression, and various signaling pathways in different cell lines could identify compounds with specific cellular activities. The effects of these compounds could also be investigated in model organisms such as zebrafish or Caenorhabditis elegans to assess their impact on developmental processes and physiological functions in a whole-organism context.

Q & A

Basic Questions

Q. What synthetic strategies are recommended for 4-Amino-3-(quinolin-2-yl)butanoic acid, and how can reaction conditions be optimized?

- Answer: Synthesis typically involves multi-step organic reactions, starting with amino group protection (e.g., Fmoc or Boc groups) to prevent undesired side reactions . The quinolin-2-yl moiety can be introduced via Suzuki-Miyaura cross-coupling, as demonstrated in Baclofen derivatives, using Pd catalysts (5 mol%) and optimized temperatures (60–80°C) . Post-synthesis, purification via column chromatography and HPLC (targeting ≥98% purity) ensures product integrity .

Q. Which analytical techniques confirm the structural identity and purity of this compound?

- Answer: Mass spectrometry (MS) validates molecular weight (e.g., C₁₉H₁₈N₂O₅, MW 354.36 ), while ¹H/¹³C NMR identifies structural features (quinoline protons at δ 8.5–9.0 ppm ). HPLC with UV detection (98.04% purity threshold ) assesses purity. Chiral HPLC or polarimetry resolves enantiomers, as seen in fluorophenyl analogs .

Q. How should the compound be stored to maintain stability?

- Answer: Lyophilized powder stored at -20°C under inert gas (argon) retains stability for 3 years . In solution, use anhydrous DMSO and store at -80°C (≤1 month) to prevent degradation. Regular HPLC stability testing monitors oxidation or hydrolysis .

Advanced Questions

Q. How does the quinolin-2-yl substituent influence biological activity compared to other aromatic groups?

- Answer: The quinoline ring’s planar structure and π-π stacking capability enhance hydrophobic interactions with enzyme pockets, differing from phenyl or pyridinyl groups. Comparative studies on analogs (e.g., biphenyl derivatives ) suggest bulky substituents increase receptor affinity. Bioactivity assays (SPR, ITC) should evaluate binding kinetics and functional IC50 values .

Q. What methodologies resolve discrepancies in enzyme inhibition data?

- Answer: Inconsistent results may arise from assay variability (pH, ionic strength) or impurities. Reproduce experiments with ultra-pure compound (HPLC ≥98% ) and validate target expression (Western blot). Competitive binding studies with reference agonists/antagonists (e.g., Baclofen ) contextualize results. Statistical analysis (ANOVA) identifies outliers .

Q. How can enantiomeric purity be achieved and validated?

- Answer: Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) or chiral HPLC (Chiralpak AD-H) achieves enantiomeric excess >99:1, as shown in fluorophenyl analogs . Validate using optical rotation ([α]D) and compare to literature values .

Q. What computational models predict target interactions?

- Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding poses in proteins like GABA-B receptors. DFT calculations (B3LYP/6-31G*) parameterize partial charges. Mutagenesis studies (e.g., alanine scanning) validate critical binding residues .

Q. How is metabolic pathway analysis conducted in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.